molecular formula C21H24N2O2S2 B2957869 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1234856-77-9

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2957869
CAS No.: 1234856-77-9
M. Wt: 400.56
InChI Key: KFACCKHRUNDGCE-UHFFFAOYSA-N
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Description

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of a thiophene ring, a piperidine ring, and a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the piperidine ring can be prepared via the hydrogenation of pyridine. The final step involves the sulfonation of naphthalene followed by the coupling of the thiophene and piperidine intermediates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides .

Scientific Research Applications

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
  • N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
  • N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Uniqueness

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds that contain different heterocyclic rings .

Properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S2/c24-27(25,21-7-3-5-19-4-1-2-6-20(19)21)22-14-17-8-11-23(12-9-17)15-18-10-13-26-16-18/h1-7,10,13,16-17,22H,8-9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFACCKHRUNDGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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